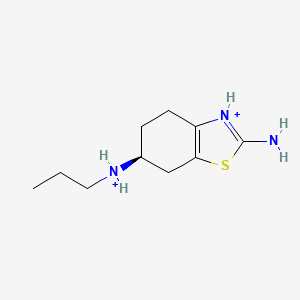

Pramipexole(2+)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

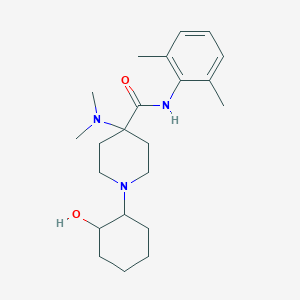

Pramipexole(2+) is an ammonium ion resulting from the protonation of two most basic nitrogens of pramipexole. It is a conjugate acid of a pramipexole.

Wissenschaftliche Forschungsanwendungen

Pramipexole and Neuroprotection in Parkinson's Disease

Pramipexole has been recognized for its potential neuroprotective properties, particularly in the context of Parkinson's disease. Studies suggest that pramipexole exhibits actions beyond being a dopamine D2/D3 receptor agonist. Notably, it has been observed to increase vesicular dopamine uptake, an effect that may contribute to its neuroprotective capabilities. This enhancement in dopamine uptake is linked with the redistribution of vesicular monoamine transporter-2 within nerve terminals and is dependent on dopamine D2 receptor activity. This novel cellular action of pramipexole holds implications for the treatment of neurodegenerative disorders, particularly Parkinson's disease (Truong et al., 2003).

Mechanisms of Neuroprotection

Beyond Dopamine Receptor Activity

Pramipexole's role extends beyond its function as a dopamine agonist. Research has uncovered its capability to protect against apoptotic cell death through mechanisms not solely reliant on dopamine receptor activity. This includes protection against cell death induced by neurotoxins in both dopaminergic and non-dopaminergic cells. The protective effects were observed at concentrations where pramipexole did not demonstrate antioxidant activity, suggesting anti-apoptotic actions. This highlights pramipexole's multifaceted role in neuroprotection, which is independent of dopamine receptor occupation and antioxidant activity, broadening the scope of its potential therapeutic applications (Gu et al., 2004).

Synthesis and Pharmacological Profile

A Novel Approach to Pramipexole Synthesis

The development of pramipexole, a dopamine D2 subfamily receptor agonist, has been marked by the application of innovative synthesis methods. A novel and scalable process for synthesizing pramipexole and its pharmaceutically acceptable salts has been reported. This process, utilizing the Fukuyama alkylation protocol, achieves high conversion rates of intermediates, ease of purification, and maintains high optical purity throughout all stages, making it a significant advancement in the production of this therapeutic compound (Živec et al., 2010).

Clinical Relevance and Applications

Pramipexole in Clinical Practice

In routine clinical practice, pramipexole has been recognized for its efficacy not just in addressing motor symptoms of Parkinson's disease but also in alleviating depressive symptoms. Its mixed dopamine D2/D3 receptor agonistic action has been pivotal in its utility. Clinical observations have demonstrated pramipexole's ability to improve core symptoms of Parkinson's disease, such as tremor, and its antidepressant activity, highlighting its versatile therapeutic potential (Reichmann et al., 2003).

Eigenschaften

Produktname |

Pramipexole(2+) |

|---|---|

Molekularformel |

C10H19N3S+2 |

Molekulargewicht |

213.35 g/mol |

IUPAC-Name |

[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium-6-yl]-propylazanium |

InChI |

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/p+2/t7-/m0/s1 |

InChI-Schlüssel |

FASDKYOPVNHBLU-ZETCQYMHSA-P |

Isomerische SMILES |

CCC[NH2+][C@H]1CCC2=C(C1)SC(=[NH+]2)N |

Kanonische SMILES |

CCC[NH2+]C1CCC2=C(C1)SC(=[NH+]2)N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

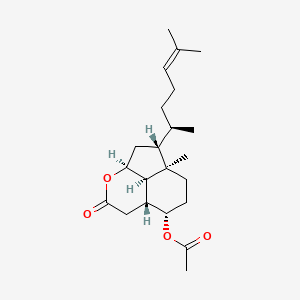

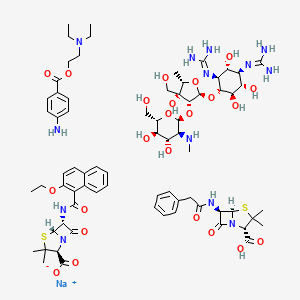

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S,3S,5R,7S,8R,11R,12R,13R,14S,15R,16R,17S,19R)-13-acetyloxy-7-chloro-2,12-dihydroxy-1,11,15-trimethyl-6-methylidene-10-oxo-4,9,18-trioxapentacyclo[12.5.0.03,5.08,12.017,19]nonadecan-16-yl] acetate](/img/structure/B1261206.png)